molecular formula C10H16Cl2N2 B1527759 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 54329-61-2

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No. B1527759
CAS RN: 54329-61-2
M. Wt: 235.15 g/mol
InChI Key: HSSUKJOECDCYRF-UHFFFAOYSA-N
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Description

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound with the CAS Number: 54329-61-2. It has a molecular weight of 235.16 .


Molecular Structure Analysis

The InChI code for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is 1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H . More detailed structural analysis can be found in various studies .


Physical And Chemical Properties Analysis

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a white solid . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

Synthesis and Structural Investigations

  • Synthesis Techniques : The compound has been synthesized using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines, indicating a method for creating aminomethyl-tetrahydroisoquinolines (Beaumont et al., 1983).
  • Structural and Chemical Properties : Studies have explored the protonation behavior and nuclear magnetic resonance (NMR) characteristics of aminomethyl-tetrahydroisoquinolines, providing insights into their chemical properties at physiological pH (Beaumont et al., 1983).

Pharmacological and Biological Activities

  • Neuroprotective Effects : Certain derivatives of tetrahydroisoquinolines, including 1MeTIQ, demonstrate neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases (Vetulani & Antkiewicz‐Michaluk, 2012).
  • Inhibitory Effects on Enzymes : Compounds like 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines show significant potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT), suggesting their potential in targeted pharmacological applications (Grunewald et al., 1999).

Potential in Cancer Research

  • Anticancer Properties : Derivatives of tetrahydroisoquinoline have been investigated for their potential as anticancer agents, reflecting the diverse applicability of these compounds in medical research (Redda et al., 2010).

Applications in Chemistry

  • Chemical Reactions and Derivatives : Research has explored various chemical reactions involving aminomethyl-tetrahydroisoquinolines, leading to the synthesis of novel compounds with diverse chemical structures and potential applications (Shekhter et al., 1985).

Exploration of Molecular Interactions

  • Molecular Interaction Studies : The study of these compounds includes their interactions at adrenoceptors, contributing to a deeper understanding of molecular pharmacology and receptor-ligand interactions (Beaumont et al., 1983).

Safety And Hazards

The safety information and MSDS for 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be found on the product page .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;;/h1-4,10,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSUKJOECDCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696012
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

CAS RN

54329-61-2
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 2
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 3
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 4
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 5
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 6
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Citations

For This Compound
2
Citations
RB Kawthekar, BK Peters, T Govender… - South African Journal of …, 2010 - ajol.info
The synthesis of (S)-3-Aminoethyl-1, 2, 3, 4-tetrahydroisoquinoline (TIQ-diamine) was successfully achieved via the Mitsunobu protocol. The method from earlier reports utilizing …
Number of citations: 1 www.ajol.info
A Hetényi, TA Martinek, L Lázár, Z Zalán… - The Journal of Organic …, 2003 - ACS Publications
The epimerization reactions of conformationally inflexible 2-aryl-1,3-N,N-heterocycles were used as model systems to study the role of the nitrogen lone pair-C2 associated antibonding …
Number of citations: 36 pubs.acs.org

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